3,3-Dimethyl-5-phenyl-1,2-dioxolane
Description
Properties
CAS No. |
85981-76-6 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3,3-dimethyl-5-phenyldioxolane |
InChI |
InChI=1S/C11H14O2/c1-11(2)8-10(12-13-11)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
InChI Key |
UCNZURJREWDTOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(OO1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
1,2-Dioxolanes exhibit significant variability in properties based on substituents and stereochemistry:
- Steric and Electronic Effects: The cis isomer of 3,5-dimethyl-1,2-dioxolane shows distinct 13C NMR shifts compared to the trans isomer, indicating greater steric crowding in the cis form .
- Lipophilicity : Compounds with alkyl chains (e.g., 3-methyl-5-pentyl derivatives) or phenyl groups exhibit increased hydrophobicity, which may enhance membrane permeability in biological systems .
Stereochemical Considerations
- Chiral 1,2-dioxolanes (e.g., (3R,5S)-3-hexyl-5-methyl-1,2-dioxolane) exhibit enantioselective bioactivity . The stereochemistry of 3,3-Dimethyl-5-phenyl-1,2-dioxolane remains uncharacterized but could significantly impact its interactions with biological targets.
Preparation Methods
Cycloaddition-Based Syntheses
Photooxygenation of Cyclic Alcohols
Photooxygenation represents a key strategy for constructing the 1,2-dioxolane ring. Bicyclic alcohols, such as 2-phenylbicyclo[2.2.1]heptan-2-ol, undergo oxidation under UV light in the presence of oxygen and catalysts like Fe(acac)₃ or Cu(acac)₂. The reaction proceeds via a radical mechanism, where singlet oxygen abstracts hydrogen from the alcohol, forming a hydroperoxide intermediate. Subsequent cyclization yields the dioxolane ring.
Reaction Conditions :
- Solvent: Diethyl ether or ethanol
- Catalyst: 4 mol% Fe(acac)₃ or Cu(acac)₂
- Light source: UV (254 nm)
- Temperature: Ambient (20–25°C)
- Yield: 35–84% (dependent on substituents).
Table 1: Photooxygenation Yields for Dioxolane Derivatives
| Substrate | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| 2-Phenylbicyclo[2.2.1]ol | Fe(acac)₃ | 3 | 54 |
| 2-(4-MeC₆H₄)bicyclo[2.2.1]ol | Cu(acac)₂ | 3.5 | 84 |
This method is limited by the need for specialized substrates and sensitivity to oxygen levels.
Acid-Catalyzed Cyclization
Hydroperoxide Precursor Route
A two-step approach involves synthesizing hydroperoxide intermediates from acetophenone derivatives. For example, 2-acetyl-4-(3-hydroperoxy-3-methylbut-1-enyl)phenyl acetate reacts under acidic conditions (e.g., H₂SO₄ or PTSA) to form the dioxolane ring via intramolecular cyclization.
Mechanistic Insights :
- Hydroperoxide Formation : Acetophenone derivatives are treated with tert-butyl hydroperoxide (TBHP) to install the hydroperoxide group.
- Cyclization : Acid catalysis promotes nucleophilic attack by the hydroperoxide oxygen on the carbonyl carbon, forming the dioxolane ring.
Optimization Notes :
Metal-Catalyzed Peroxidation
Cobalt-Mediated Peroxidation
Cobalt complexes, such as Co(modp)₂ (modp = 1-morpholino-5,5-dimethyl-1,2,4-hexanetrionate), enable the peroxidation of alkenes. For instance, (2-vinylcyclopropyl)benzene reacts with triethylsilane (Et₃SiH) and oxygen in the presence of Co(modp)₂ to form 3,3-dimethyl-5-phenyl-1,2-dioxolane.
Key Advantages :
- Tolerance to steric hindrance.
- Yields up to 37% with simultaneous ketone byproduct formation (e.g., acetophenone).
Table 2: Cobalt-Catalyzed Peroxidation Parameters
| Substrate | Catalyst | Byproduct Yield (%) | Dioxolane Yield (%) |
|---|---|---|---|
| (2-Vinylcyclopropyl)benzene | Co(modp)₂ | 16 | 37 |
| 1,4-Diene derivatives | Co(modp)₂ | 22 | 41 |
Montmorillonite K10-Catalyzed Acetalization
Diol Condensation Strategy
Montmorillonite K10, a solid acid catalyst, facilitates the condensation of salicylaldehyde derivatives with diols. Although primarily used for 1,3-dioxolanes, this method is adaptable to 1,2-dioxolanes by modifying reaction conditions.
Protocol :
- Activation : Salicylaldehyde is treated with trimethyl orthoformate (TMOF) to form a dimethyl acetal intermediate.
- Cyclization : The acetal reacts with 2,2-dimethyl-1,3-propanediol in the presence of Montmorillonite K10 (10 wt%) at 80°C for 6–12 hours.
Yield Optimization :
Comparative Analysis of Synthetic Routes
Table 3: Method Efficiency Comparison
| Method | Yield Range (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Photooxygenation | 35–84 | Moderate | High |
| Acid-Catalyzed Cyclization | 60–75 | High | Moderate |
| Cobalt Peroxidation | 37–41 | Low | Low |
| Montmorillonite K10 | 60–80 | High | High |
Critical Observations :
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